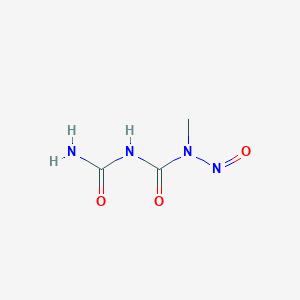
Methylnitrosobiuret
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylnitrosobiuret (MNU) is a synthetic chemical compound that has been widely used in scientific research as a mutagenic agent. It is a potent carcinogen that can induce DNA damage and mutations in various organisms, including bacteria, plants, and animals. MNU has been used extensively in the field of genetics to study the mechanisms of DNA damage and repair, as well as to create animal models of cancer.
Mecanismo De Acción
Methylnitrosobiuret is a potent alkylating agent that reacts with DNA to form adducts, which can lead to DNA damage and mutations. Methylnitrosobiuret primarily targets guanine residues in DNA, leading to the formation of O6-methylguanine adducts. These adducts can mispair with thymine during DNA replication, leading to base pair substitutions and mutations.
Efectos Bioquímicos Y Fisiológicos
Methylnitrosobiuret has been shown to induce a wide range of biochemical and physiological effects, including DNA damage, cell cycle arrest, apoptosis, and oxidative stress. Methylnitrosobiuret-induced DNA damage can activate DNA repair pathways, leading to the formation of mutations and chromosomal aberrations. Methylnitrosobiuret-induced cell cycle arrest and apoptosis can prevent the proliferation of cancerous cells and promote their death. Methylnitrosobiuret-induced oxidative stress can lead to the formation of reactive oxygen species, which can damage cellular components and contribute to carcinogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methylnitrosobiuret has several advantages as a mutagenic agent for laboratory experiments. It is relatively easy to synthesize, and its mutagenic effects are well documented. Methylnitrosobiuret is also highly specific for guanine residues in DNA, making it a useful tool for studying specific mutations. However, Methylnitrosobiuret also has several limitations. It is a potent carcinogen that can pose a health risk to laboratory personnel, and its mutagenic effects can be difficult to control. Methylnitrosobiuret-induced mutations can also be unpredictable, leading to unintended consequences in laboratory experiments.
Direcciones Futuras
There are several future directions for research involving Methylnitrosobiuret. One area of interest is the development of new cancer therapies that target Methylnitrosobiuret-induced mutations. Another area of research is the development of new animal models of cancer that better mimic human cancer. Additionally, research is needed to better understand the mechanisms of Methylnitrosobiuret-induced DNA damage and repair, as well as to identify new mutagenic agents that are safer and more effective than Methylnitrosobiuret.
Métodos De Síntesis
Methylnitrosobiuret is synthesized by reacting sodium nitrite with N-methylurea in the presence of acid. The reaction yields Methylnitrosobiuret as a yellow crystalline solid, which is purified by recrystallization. The synthesis of Methylnitrosobiuret is relatively simple and can be performed in most chemical laboratories.
Aplicaciones Científicas De Investigación
Methylnitrosobiuret has been used in numerous scientific studies to investigate the mechanisms of DNA damage and repair. It has been shown to induce point mutations, base pair substitutions, and deletions in DNA, leading to the formation of cancerous cells. Methylnitrosobiuret has also been used to create animal models of cancer, to study the effects of DNA damage on gene expression, and to develop new cancer therapies.
Propiedades
Número CAS |
13860-69-0 |
|---|---|
Nombre del producto |
Methylnitrosobiuret |
Fórmula molecular |
C3H6N4O3 |
Peso molecular |
146.11 g/mol |
Nombre IUPAC |
3-carbamoyl-1-methyl-1-nitrosourea |
InChI |
InChI=1S/C3H6N4O3/c1-7(6-10)3(9)5-2(4)8/h1H3,(H3,4,5,8,9) |
Clave InChI |
YBODEWRZWWTHPL-UHFFFAOYSA-N |
SMILES |
CN(C(=O)NC(=O)N)N=O |
SMILES canónico |
CN(C(=O)NC(=O)N)N=O |
Otros números CAS |
13860-69-0 |
Sinónimos |
N-nitroso-N-methylbiuret nitrosomethylbiuret |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



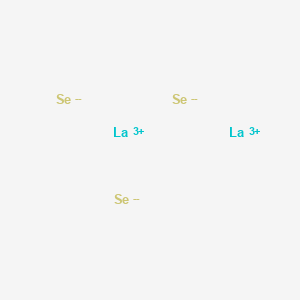
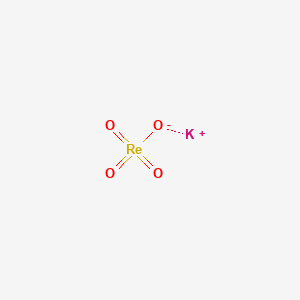
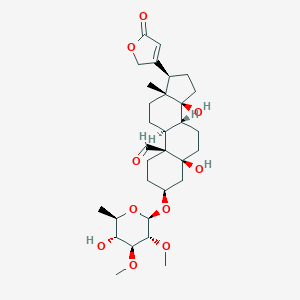
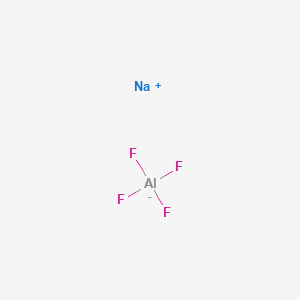
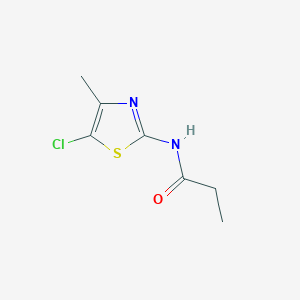
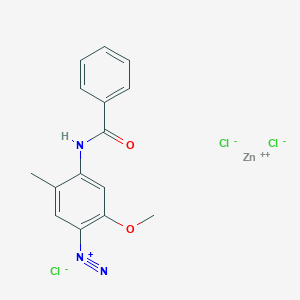
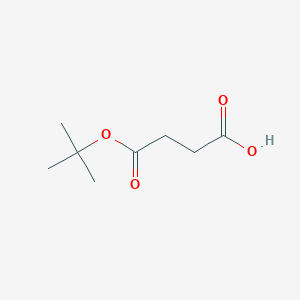
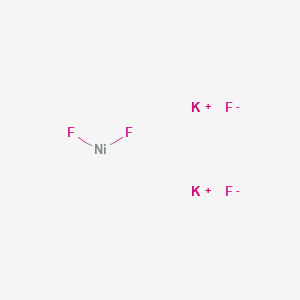
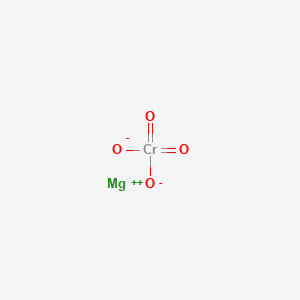
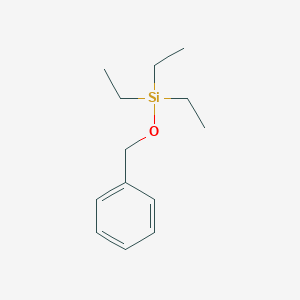
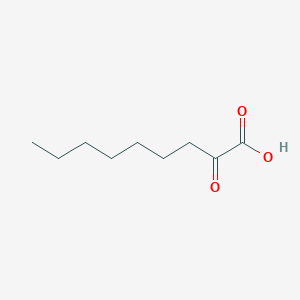
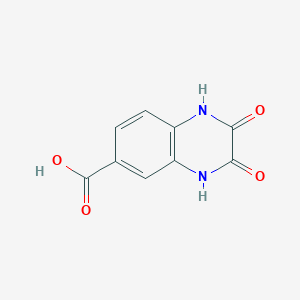
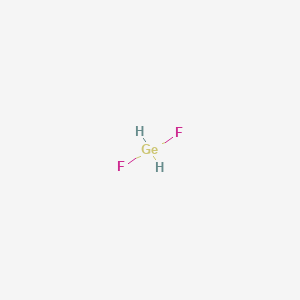
![Disodium 2,5-dichloro-4-[4-[[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulphonatophenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B78019.png)